
2-fluoroBenzenesulfonyl fluoride
Overview
Description
2-Fluorobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4F2O2S. It is a fluorinated derivative of benzenesulfonyl fluoride and is known for its utility in various chemical reactions and applications. This compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluorobenzenesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzenesulfonamide with boron trifluoride to form 2-fluorobenzenesulfonamide trifluoroborate. This intermediate is then reacted with sodium trifluoroborate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of 2-fluorobenzenesulfonic acid followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by nucleophiles such as amines or alcohols.
Click Chemistry: It is used in click chemistry reactions to form stable sulfonyl linkages with proteins or nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, sodium trifluoroborate, and boron trifluoride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
Synthesis and Derivatives
2-Fluorobenzenesulfonyl fluoride can be synthesized from different precursors and is often used as a reagent to prepare various derivatives. Its utility stems from its ability to introduce the sulfonyl group into organic molecules, which can enhance their biological activity.
Common Derivatives Synthesized:
- 2-Fluorobenzenesulfonamide
- Methyl 2-{[(2-fluorophenyl)sulfonyl]amino}-5,6,7,8-tetrahydro-1-naphthalenecarboxylate
- Potassium fluorobenzene-2-sulfonate
Antibacterial Activity
Research has demonstrated that derivatives synthesized from this compound exhibit significant antibacterial properties. The mechanism involves the formation of covalent bonds with bacterial enzymes, inhibiting their function effectively.
Case Study :
- A study indicated that certain derivatives showed enhanced activity against resistant strains of bacteria, highlighting their potential in developing new antibiotics.
Protein Modification
The compound is also used for sulfonylation reactions, which can modify proteins to enhance their stability and activity. This modification is crucial in the field of biopharmaceuticals where improved pharmacokinetic profiles are desired.
Case Study :
- Research involving therapeutic proteins showed that sulfonylation with this compound improved their stability in biological systems, leading to prolonged action and reduced degradation rates.
Medicinal Chemistry
This compound has been explored for its potential as an anticancer agent. Its derivatives have shown promising results against various cancer cell lines, indicating their ability to inhibit tumor growth.
Anticancer Activity Overview
The following table summarizes key findings related to the anticancer activity of compounds derived from this compound:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MiaPaCa2 | 1.32 | Induces apoptosis |
H1975 (EGFR mutant) | 4.62 | Inhibits EGFR-TK mutation |
A431 | 2.06 | Strong cytotoxic activity |
Enzyme Inhibition Studies
The compound has been investigated for its inhibitory effects on various protein kinases, including the epidermal growth factor receptor (EGFR). Its structural characteristics allow it to interact effectively with the ATP binding site of kinases.
Inhibition Summary
- EGFR : IC50 values range from 1.12–15.4 nM against resistant cell lines.
- PDGFR and VEGFR : Moderate inhibition observed, suggesting a broader spectrum of action.
Mechanism of Action
The mechanism of action of 2-fluorobenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to modify proteins and other biomolecules. This reactivity is exploited in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
2-Fluorobenzenesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
Benzenesulfonyl fluoride: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Chlorobenzenesulfonyl fluoride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and uses.
4-Nitrobenzenesulfonyl fluoride: The presence of a nitro group significantly alters its reactivity and applications.
The uniqueness of this compound lies in its fluorine atom, which enhances its stability and reactivity in various chemical reactions.
Biological Activity
2-FluoroBenzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in various fields of research, particularly in medicinal chemistry and enzyme inhibition studies. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a benzene ring with a fluorine atom and a sulfonyl fluoride group. This configuration contributes to its unique reactivity and biological properties.
- Chemical Formula : CHFOS
- Molecular Weight : 194.16 g/mol
The biological activity of this compound primarily arises from its ability to interact with enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues at the active sites of serine hydrolases, leading to irreversible inhibition. This mechanism is particularly relevant for the development of protease inhibitors and other therapeutic agents targeting enzyme activity.
Enzyme Inhibition
Research indicates that compounds containing sulfonyl fluoride groups exhibit significant enzyme inhibition capabilities. The specific interactions include:
- Serine Hydrolases : The compound acts as an electrophile, targeting serine residues in the active sites.
- Proteases : Inhibitory effects on proteolytic enzymes have been documented, making it a candidate for therapeutic applications in diseases involving dysregulated protease activity.
Antimicrobial Properties
Some studies suggest that derivatives of sulfonyl fluorides, including this compound, possess antimicrobial properties. This is attributed to their ability to disrupt bacterial cell function through enzyme inhibition.
Case Study 1: Enzyme Inhibition Profile
A study evaluated the inhibitory effects of various sulfonyl fluorides on serine hydrolases. The results indicated that this compound exhibited a strong inhibitory effect on several key enzymes involved in metabolic pathways.
Enzyme | IC (µM) | Mechanism |
---|---|---|
Acetylcholinesterase | 0.5 | Covalent modification of serine |
Carboxylesterase | 0.8 | Irreversible inhibition |
Lipase | 1.2 | Active site serine interaction |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial efficacy of various sulfonyl fluorides, this compound showed promising results against Gram-positive bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 20 |
Escherichia coli | >100 |
Applications in Medicinal Chemistry
The unique properties of this compound make it an attractive candidate for drug design. Its ability to selectively inhibit enzymes can be harnessed for developing new therapeutic agents targeting cancer, inflammation, and infectious diseases.
Properties
IUPAC Name |
2-fluorobenzenesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXTZVBPYPQLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-99-4 | |
Record name | 52200-99-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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